![molecular formula C28H25N7O2 B2603801 [1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920183-81-9](/img/structure/B2603801.png)
[1,1'-biphenyl]-4-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been achieved through copper-catalyzed approaches . A microwave-assisted copper-catalyzed approach was used to develop a concise route using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Molecular Structure Analysis
The molecular structure of similar compounds has been solved and refined using software packages like Bruker SHELXTL . The pharmacophore model was generated based on the mentioned crystal structure and contained eight features: four hydrogen bond donors (HBD), three hydrogen bond acceptors (HBA), one hydrophobic group .Chemical Reactions Analysis
The Cu(I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, N-((6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide, a yellowish solid, has a melting point of 215–217 °C .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds with structures related to the specified chemical, focusing on their antimicrobial activities. Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives, highlighting their potential against various microorganisms, indicating a broad interest in such structures for antimicrobial purposes (Bektaş et al., 2007).
Biological Activity of Triazole Analogues
Nagaraj et al. (2018) explored the synthesis and biological activity of triazole analogues, including compounds with structural similarities to the specified chemical, showing significant inhibition of bacterial growth. This research underscores the potential of such compounds in developing new antibacterial agents (Nagaraj et al., 2018).
Inhibition of Tubulin Polymerization
A study by Prinz et al. (2017) focused on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, which showed potent inhibition of tubulin polymerization. This research suggests a promising avenue for the development of new anticancer agents, highlighting the therapeutic applications of compounds structurally related to the specified chemical (Prinz et al., 2017).
Anticonvulsant Drug Candidate Development
Severina et al. (2021) reported on the development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent, Epimidin. This underscores the interest in compounds with structural similarities to the specified chemical in the context of developing new treatments for neurological conditions (Severina et al., 2021).
Imaging of Cerebral Adenosine A2A Receptors
Zhou et al. (2014) synthesized and evaluated Preladenant, a tracer for PET imaging of cerebral adenosine A2A receptors, indicating the utility of structurally similar compounds in neuroimaging and the study of neurological disorders (Zhou et al., 2014).
作用機序
Target of Action
Compounds with similar structures have been reported to target enzymes such as parp-1 and egfr .
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes, leading to various cellular effects .
Biochemical Pathways
Inhibition of enzymes like parp-1 and egfr can affect multiple cellular pathways, including dna repair and cell proliferation .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells and arrest the cell cycle .
Safety and Hazards
生化学分析
Biochemical Properties
Related compounds have shown to interact with various enzymes and proteins . For instance, some triazolopyrimidines have been found to inhibit enzymes such as PARP-1 and EGFR, which are involved in cancer progression .
Cellular Effects
Related compounds have shown to induce apoptosis in cancer cells . They have also been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O2/c1-37-24-13-11-23(12-14-24)35-27-25(31-32-35)26(29-19-30-27)33-15-17-34(18-16-33)28(36)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUOKYMJCCOWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2603719.png)


![[5-(4-Fluoro-phenyl)-furan-2-ylmethylene]-(4-methoxy-phenyl)-amine](/img/structure/B2603723.png)
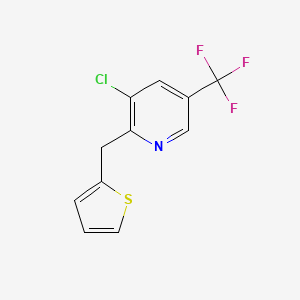
![(3As,6aS)-6a-(hydroxymethyl)-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2603726.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603731.png)
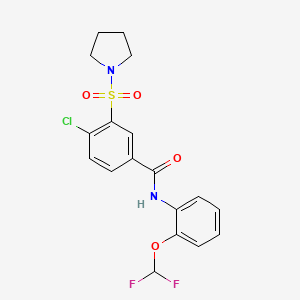
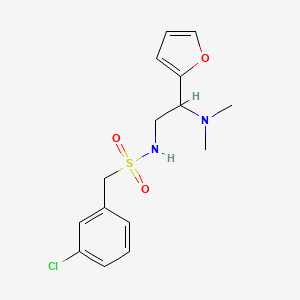
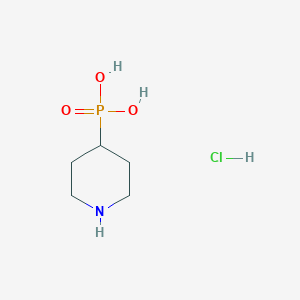
![ethyl 3-carbamoyl-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603737.png)
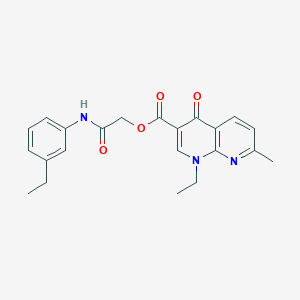
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2603741.png)
